Dpdpe

Vue d'ensemble

Description

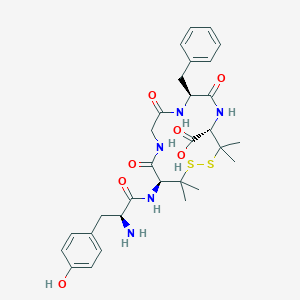

DPDPE ([D-Pen²,⁵]Enkephalin) is a cyclic, synthetic pentapeptide and a prototypical δ-opioid receptor (DOR) agonist with the CAS number 88373-73-2. It exhibits high selectivity for DOR over μ-opioid receptors (MOR) and κ-opioid receptors (KOR), demonstrated by its EC₅₀ of 5.2 nM in inhibiting electrically induced contractions in mouse vas deferens . This compound is widely used in neuroscience research to study DOR-mediated antinociception, neurotransmitter release modulation, and receptor heteromer interactions. Its structure includes two D-penicillamine residues (at positions 2 and 5), forming a 14-membered disulfide ring that confers conformational rigidity and receptor selectivity .

Méthodes De Préparation

Solid-Phase Peptide Synthesis (SPPS) Methodologies

The synthesis of DPDPE predominantly relies on SPPS, with two primary strategies emerging: tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) chemistries. These approaches differ in resin selection, side-chain protection, and cleavage conditions, each influencing final product yield and purity.

Boc-Based SPPS Using Merrifield Resin

Early syntheses of this compound utilized Boc chemistry on chloromethylated polystyrene (Merrifield) resin, as detailed in foundational studies . The Pen residues were protected with p-methylbenzyl (p-MeBzl) groups to prevent premature disulfide bond formation during synthesis. Sequential coupling cycles employed N,N′-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) for activation, with each amino acid added in a 3–4-fold molar excess. After chain assembly, the peptide-resin was treated with anhydrous hydrogen fluoride (HF) containing scavengers (e.g., thiocresol and cresol) to simultaneously cleave the peptide and remove protecting groups . This method yielded linear this compound precursors with free thiols, which were subsequently oxidized to form the intramolecular disulfide bond.

Fmoc-Based SPPS with Microwave Assistance

Modern protocols have shifted toward Fmoc chemistry due to its reduced reliance on hazardous reagents like HF. A representative synthesis employed Fmoc-Gly-CLEAR-Amide resin and microwave-assisted coupling (Discover SPS system, CEM Corporation). Deprotection used 20% piperidine in DMF (30 s at 70–75°C), while coupling reactions utilized a 3-fold excess of Fmoc-amino acids activated with Oxyma pure and diisopropylcarbodiimide (DIC) at 75°C for 5 minutes. This approach reduced typical coupling times from hours to minutes while maintaining >95% crude purity . The final peptide was cleaved using a TFA/water/phenol cocktail (90:5:5) at 38°C for 30 minutes, followed by ether precipitation and lyophilization.

Table 1: Comparison of Boc and Fmoc SPPS Strategies for this compound

Cyclization and Disulfide Bond Formation

This compound’s cyclic structure and disulfide bonds are critical for its δ-opioid receptor affinity. Two disulfide bonds form between the Pen residues (Cys²–Cys⁵ and Cys⁵–Cys²), creating a rigid, bicyclic framework.

Oxidative Folding in Solution

Linear this compound precursors undergo oxidative folding in ammonium bicarbonate (pH 8.0–8.5) or dimethyl sulfoxide (DMSO)/water mixtures. Air oxidation at 4°C for 24–48 hours promotes correct disulfide pairing, though yields vary (40–60%) . Alternatively, iodine in methanol/water (1:1) selectively oxidizes thiols to disulfides within minutes, but risks over-oxidation .

Regioselective Disulfide Formation

To circumvent misfolding, advanced protocols employ orthogonal protection strategies. For example, Pen residues can be protected with acetamidomethyl (Acm) and tert-butylthio (S-tBu) groups, enabling sequential deprotection and oxidation . Initial iodine treatment removes Acm groups, forming the first disulfide, while subsequent TFA-mediated S-tBu cleavage allows the second oxidation. This stepwise approach improves correct disulfide connectivity to >90% .

Purification and Analytical Characterization

Crude this compound requires rigorous purification to isolate the bioactive conformation from misfolded byproducts.

High-Performance Liquid Chromatography (HPLC)

Semi-preparative reverse-phase HPLC on C18 columns (e.g., Thermo Scientific, 150 × 4.6 mm) achieves baseline separation of this compound isoforms. A gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B) is typically employed:

-

Gradient : 10–40% B over 30 minutes

-

Flow Rate : 1.5 mL/min

-

Detection : 220 nm

Under these conditions, this compound elutes at ~22 minutes, with purity >99% after two purification cycles .

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms molecular weight (MW) and disulfide integrity. This compound’s theoretical MW is 674.8 Da (monoisotopic), while observed m/z values match within 0.1 Da . Electrospray ionization (ESI)-MS further verifies disulfide connectivity through tandem MS fragmentation patterns.

Structural Modifications and Analogue Synthesis

This compound’s pharmacological profile has been refined through targeted residue substitutions:

C-Terminal Modifications

Replacing the C-terminal glycine with -NH₂ (this compound-NH₂) enhances metabolic stability without altering δ-receptor binding . Synthesis involves p-methylbenzhydrylamine resin, which generates the amide upon HF cleavage.

Side Chain Engineering

Incorporating halogenated tyrosine residues (e.g., p-iodo-Phe) improves radiolabeling efficiency for imaging studies. A modified Sandmeyer reaction introduces iodine-125 at Tyr¹, using Na¹²⁵I, 18-crown-6, and tetrakis copper(I)-tetrafluoroborate . Radiochemical purity exceeds 98% after HPLC purification.

Challenges and Optimizations

Epimerization Risks

Microwave-assisted SPPS minimizes epimerization during coupling, but Pen residues remain susceptible. Coupling at ≤25°C with HOBt/DIC reduces racemization to <1% .

Scalability Limitations

While SPPS efficiently produces milligram quantities, scaling to gram-scale requires segment condensation. Native chemical ligation (NCL) of two protected this compound fragments (residues 1–4 and 5–8) in 6 M guanidine HCl (pH 7.2) achieves 85% ligation efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

(D-Pen2,D-Pen5)-Enkephalin can undergo various chemical reactions, including:

Oxidation: The disulfide bond between the two penicillamine residues can be oxidized.

Reduction: The disulfide bond can be reduced to free thiol groups.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Standard peptide synthesis reagents like DIC and HOBt are used.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of free thiol groups.

Substitution: Various peptide analogs with modified amino acid sequences.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Pain Management

DPDPE has been extensively studied for its analgesic properties. As a selective agonist for delta-opioid receptors, it shows promise in managing pain without the side effects commonly associated with mu-opioid receptor agonists. Research indicates that this compound can modulate pain pathways effectively, offering potential alternatives in pain therapy.

- Case Study : In a study examining the effects of this compound on pain modulation, researchers found that administration significantly reduced pain responses in animal models. The results demonstrated that this compound's action on DORs could lead to effective analgesia while minimizing adverse effects typically seen with other opioid treatments .

1.2 Neurobiological Research

This compound is also utilized in neurobiological studies to understand the mechanisms of neurotransmission and receptor signaling. Its ability to selectively activate delta-opioid receptors allows researchers to investigate the role of these receptors in various neurological conditions.

- Data Table: Effects of this compound on Neuronal Activity

| Condition | Neuronal Response (sIPSC Frequency) | Neuronal Response (sIPSC Amplitude) |

|---|---|---|

| Untreated | 1.7 ± 0.3 Hz | 22 ± 3 pA |

| This compound Treatment | 1.5 ± 0.2 Hz | 27 ± 2 pA |

| Statistical Significance | Not significant (p > 0.05) | Significant increase (p < 0.05) |

This table summarizes findings from experiments assessing the impact of this compound on inhibitory postsynaptic currents (IPSCs) in neurons, highlighting its role in enhancing GABAergic signaling under stress conditions .

Drug Development

2.1 Targeting Delta-Opioid Receptors

The specificity of this compound for delta-opioid receptors makes it a valuable tool in drug development. Researchers are investigating its potential as a lead compound for developing new analgesics that avoid the pitfalls of traditional opioids.

- Pharmacophore Modeling : Studies have utilized pharmacophore modeling to identify structural features critical for this compound's activity at delta-opioid receptors. This modeling aids in designing new compounds with improved efficacy and safety profiles .

2.2 Enhancing Drug Delivery Systems

This compound's properties have also been explored in enhancing drug delivery systems, particularly through solid dispersion techniques aimed at improving bioavailability.

Mécanisme D'action

(D-Pen2,D-Pen5)-Enkephalin exerts its effects by binding to delta opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters like substance P and glutamate, which are involved in pain transmission. The activation of delta opioid receptors also triggers intracellular signaling pathways that lead to analgesic and mood-modulating effects.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural and Functional Analogs

Structural Analogs: [l-Ala³]DPDPE and [d-Ala³]this compound

Substitution of Gly³ in this compound with alanine isomers produces analogs with divergent pharmacological profiles:

- [l-Ala³]this compound: Exhibits enhanced δ-receptor binding selectivity compared to this compound but acts as a partial agonist in vivo. Notably, it antagonizes this compound-induced antinociception, suggesting competitive receptor interactions. This partial agonism may arise from altered hydrogen bonding and solvent accessibility, as shown by NMR and X-ray crystallography .

- [d-Ala³]this compound : A weak DOR agonist with reduced receptor selectivity. Structural studies reveal distinct gauche (+) conformations in Tyr¹ compared to this compound, disrupting receptor binding .

Table 1: Structural and Functional Comparison of this compound Analogs

| Compound | Receptor Selectivity (DOR) | Agonist Efficacy | Key Structural Features |

|---|---|---|---|

| This compound | High (EC₅₀ = 5.2 nM) | Full agonist | 14-membered ring; D-Pen²,⁵ residues |

| [l-Ala³]this compound | Higher than this compound | Partial agonist | Gly³→l-Ala; disrupted H-bonding |

| [d-Ala³]this compound | Low | Weak agonist | Gly³→d-Ala; altered Tyr¹ conformation |

Functional Analogs: DAMGO and 6’-GNTI

- DAMGO (MOR agonist) : While primarily a MOR agonist, DAMGO shares functional overlap with this compound in modulating inhibitory postsynaptic currents (IPSCs) in the prefrontal cortex. Both reduce spontaneous IPSC (sIPSC) amplitudes (this compound: 64% of baseline at 1 μM; DAMGO: 85% of baseline) but act via distinct presynaptic mechanisms. This compound’s effects are independent of Gi-protein coupling, unlike DAMGO .

- 6’-GNTI (DOR-KOR heteromer agonist) : Unlike this compound, 6’-GNTI activates DOR-KOR heteromers without desensitizing cAMP signaling. This compound and 6’-GNTI show divergent ERK activation pathways: this compound’s ERK signaling is pertussis toxin-insensitive, whereas 6’-GNTI’s is Gi-dependent .

Table 2: Functional Comparison with Opioid Agonists

| Compound | Primary Target | ERK Activation Pathway | cAMP Desensitization | Antinociceptive Efficacy |

|---|---|---|---|---|

| This compound | DOR | Gi-independent | Yes | High (ED₅₀ = 10 mg/kg) |

| DAMGO | MOR | Gi-dependent | Yes | Moderate |

| 6’-GNTI | DOR-KOR | Gi-dependent | No | Sustained in inflammation |

Endogenous Peptides: Met-Enkephalin (ME)

ME, an endogenous opioid, mimics this compound’s effects on excitatory postsynaptic potentials (EPSPs) in thalamocortical circuits. Both increase EPSP amplitude (~150% of baseline), contrasting with DAMGO’s lack of effect. This suggests shared DOR-mediated modulation of excitatory neurotransmission .

Mechanistic Distinctions and Receptor Interactions

Allosteric Modulation via DOR-KOR Heteromers

This compound’s antinociceptive potency is enhanced by monoclonal antibodies targeting DOR-KOR heteromers, increasing its efficacy (α = 2.1, β = 4.3 in allosteric models). This modulation is absent in non-heteromer-selective agonists like U50488 (KOR agonist) .

Antagonist Sensitivity

This compound’s effects are resistant to MOR antagonists (e.g., CTAP) but blocked by δ-selective antagonists (naltrindole, IC₅₀ = 0.3 nM). This contrasts with non-peptide DOR agonists like SNC-80, which show cross-reactivity with MOR antagonists .

Research Implications and Limitations

- Therapeutic Potential: this compound’s DOR selectivity and heteromer-specific effects make it valuable for targeted pain management, particularly in inflammatory conditions .

- Limitations : Poor blood-brain barrier penetration and rapid enzymatic degradation limit its clinical utility. Structural analogs like [l-Ala³]this compound may address these issues but require further optimization .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing DPDPE's efficacy in delta opioid receptor (DOR) agonism?

To evaluate this compound’s efficacy, use [35S]GTPγS binding assays to measure receptor activation. Prepare membrane fractions from transfected cells or native tissues expressing DOR. Incubate with this compound (10 nM–10 μM) and [35S]GTPγS, then quantify bound radioactivity via scintillation counting. Normalize data to basal activity and reference agonists (e.g., DAMGO for μ-opioid receptors). Nonlinear regression analysis (e.g., GraphPad Prism) calculates EC₅₀ values and maximal stimulation (%Emax). Include controls for nonspecific binding and receptor specificity (e.g., antagonist co-treatment) .

Q. How should researchers design a data management plan (DMP) for this compound-related pharmacological studies?

A DMP must address:

- Data Types : Raw binding curves, processed EC₅₀/Emax values, microscopy images, and stability assay results.

- Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable), specifying file formats (e.g., .csv, .tiff) and ontologies (e.g., ChEMBL for chemical data).

- Storage : Use institutional repositories or domain-specific databases (e.g., PubChem).

- Validation : Preserve raw data for 10+ years to enable reproducibility. Justify exclusions (e.g., cost-prohibitive datasets) in the DMP .

Q. What are the key considerations for ensuring this compound’s stability in in vitro assays?

Conduct mouse liver microsome stability assays : Incubate this compound with microsomes (1–2 mg/mL protein) and NADPH regeneration system (37°C, 0–60 min). Terminate reactions with ice-cold acetonitrile, centrifuge, and analyze supernatants via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (CLint). Optimize buffer pH (7.4) and avoid freeze-thaw cycles to prevent peptide degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s receptor binding affinity across experimental setups?

Contradictions often arise from:

- Receptor Density : Transfected cells may overexpress DOR vs. native tissues. Normalize data to receptor Bmax (maximal binding capacity).

- Assay Conditions : Variations in GTP concentration (e.g., 0.1 vs. 0.3 nM) alter agonist efficacy. Standardize buffer composition and temperature.

- Data Normalization : Compare % stimulation relative to a reference agonist (e.g., SNC80) to control for inter-assay variability. Perform meta-analysis using tools like RevMan to aggregate datasets .

Q. What methodologies optimize this compound’s signal-to-noise ratio in functional assays?

- Signal Enhancement : Use fluorescence-based probes (e.g., Tango® β-arrestin recruitment assay) for higher sensitivity.

- Noise Reduction : Pre-treat cells with pertussis toxin (100 ng/mL, 16 h) to block Gi/o protein interference.

- Statistical Power : Employ power analysis (α=0.05, β=0.2) to determine sample size. Replicate experiments ≥3 times in duplicate .

Q. How should researchers handle ethical and confidentiality concerns in this compound studies involving proprietary data?

- Data Anonymization : Remove identifiers from datasets shared publicly.

- Access Controls : Use encrypted repositories with tiered access (e.g., Open Science Framework).

- Ethical Review : Submit protocols to institutional review boards (IRBs) for studies involving animal/human tissues. Document compliance with GDPR or HIPAA in the DMP .

Q. What strategies validate this compound’s selectivity for DOR over other opioid receptors?

- Cross-Reactivity Screening : Test this compound (1 μM) in μ-opioid receptor (MOR) and κ-opioid receptor (KOR) assays (e.g., cAMP inhibition).

- Antagonist Blockade : Co-incubate with selective antagonists (e.g., CTAP for MOR, nor-BNI for KOR).

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses at DOR vs. MOR/KOR .

Q. Data Analysis and Reporting

Q. How to analyze dose-response data for this compound using nonlinear regression?

- Model Selection : Fit data to a sigmoidal dose-response curve (variable slope) in GraphPad Prism.

- Parameter Estimation : Report EC₅₀ (95% CI), Hill slope, and R². Exclude outliers via Grubbs’ test (α=0.05).

- Visualization : Plot log(concentration) vs. normalized response ± SEM. Annotate with statistical comparisons (e.g., one-way ANOVA) .

Q. What are best practices for archiving this compound-related data to meet FAIR criteria?

Propriétés

Numéro CAS |

88373-73-3 |

|---|---|

Formule moléculaire |

C30H39N5O7S2 |

Poids moléculaire |

645.8 g/mol |

Nom IUPAC |

(4S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid |

InChI |

InChI=1S/C30H39N5O7S2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42)/t20-,21?,23-,24-/m0/s1 |

Clé InChI |

MCMMCRYPQBNCPH-DUXGFLLYSA-N |

SMILES |

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C |

SMILES isomérique |

CC1([C@H](C(=O)NCC(=O)NC(C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C |

SMILES canonique |

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C |

Key on ui other cas no. |

88381-29-7 88373-73-3 |

Séquence |

YXGFX |

Synonymes |

Bis Pen Enkephalin Bis Penicillamine Enkephalin Bis-Pen-Enkephalin Bis-Penicillamine-Enkephalin D Pen2, D Pen5 Enkephalin D Pen2, L Pen5 Enkephalin D-Pen2, D-Pen5-Enkephalin D-Pen2, L-Pen5-Enkephalin D-Pen5-Enkephalin D-Pen2 D-Penicillamine (2,5)-Enkephalin DPDPE DPDPE(SH)2 DPLPE Enkephalin, D-Penicillamine (2,5)- Enkephalin, Pen(2,5)- Enkephalin, Penicillamine (2,5)- L-Pen5-Enkephalin D-Pen2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.